molecular formula C12H16ClNO4S2 B6153369 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride CAS No. 1007694-08-7

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B6153369
CAS No.: 1007694-08-7
M. Wt: 337.8
InChI Key:
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride is a complex organic compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a thiazinan ring

Preparation Methods

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylbenzenesulfonyl chloride with a thiazinan derivative under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the need for higher quantities of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

    Oxidation and Reduction: The thiazinan ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The thiazinan ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride stands out due to its unique combination of a sulfonyl chloride group and a thiazinan ring. Similar compounds include:

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(5-acetamido-2-methoxyphenyl)benzamide: Known for its research applications in synthesizing new compounds with potential biological activities.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-methoxyphenyl)benzamide: Another compound with similar structural features, used in various chemical research studies.

Properties

CAS No.

1007694-08-7

Molecular Formula

C12H16ClNO4S2

Molecular Weight

337.8

Purity

95

Origin of Product

United States

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